
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and an ester functional group. These structural features contribute to its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation Reactions: Reagents like aldehydes, ketones, and catalysts such as piperidine are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
The reactions of this compound can yield a variety of products, including substituted nitriles, heterocyclic compounds, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the development of pharmaceutical agents, including potential drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and dyes.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-(dimethylamino)but-2-enoate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbon atoms. This makes the compound highly reactive in nucleophilic addition and substitution reactions. The dimethylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: This compound has a thiophene ring instead of a dimethylamino group, leading to different reactivity and applications.
Ethyl 2-cyano-3-(furan-2-yl)acrylate: The presence of a furan ring in this compound also results in distinct chemical properties and uses.
Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate:
These comparisons highlight the unique features of this compound, particularly its versatility and reactivity in various chemical reactions.
Propiedades
Número CAS |
31128-07-1 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C9H14N2O2/c1-5-13-9(12)8(6-10)7(2)11(3)4/h5H2,1-4H3 |
Clave InChI |
NWIDCOPZCILOOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)N(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



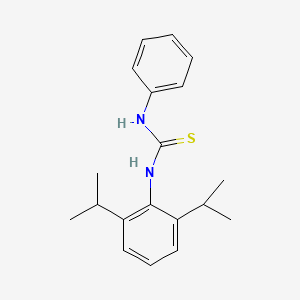
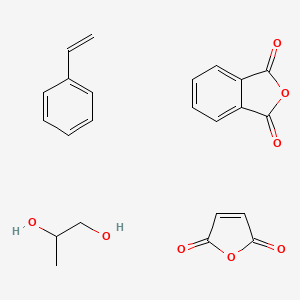
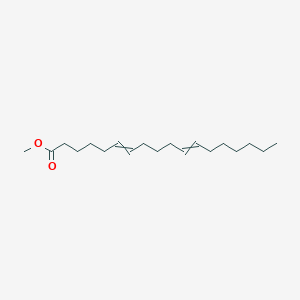




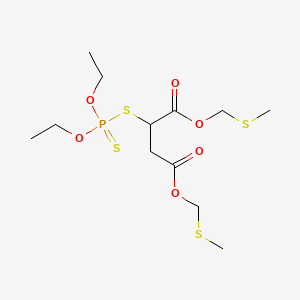
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)

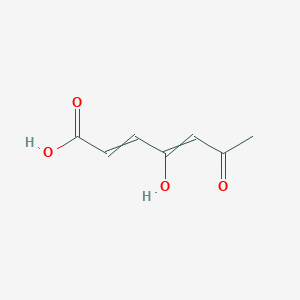
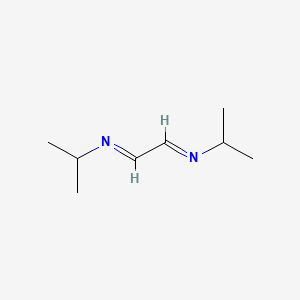
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
